1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide
Description
Properties
CAS No. |
82746-43-8 |
|---|---|
Molecular Formula |
C14H13BrClNO |
Molecular Weight |
326.61 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C14H13ClNO.BrH/c1-11-4-2-3-9-16(11)10-14(17)12-5-7-13(15)8-6-12;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
XOQIPRYDBXLZKQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridinium Intermediate
2-Methylpyridine undergoes nucleophilic attack by 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen abstracts a proton, forming a quaternary ammonium salt. Optimal conditions include refluxing in acetone at 40°C for 6 hours, yielding a 68–72% intermediate product.
Bromide Ion Exchange
The intermediate is treated with hydrobromic acid (HBr) to replace the chloride counterion. This step requires careful pH adjustment to 3–4 to prevent decomposition of the pyridinium core. Recrystallization from methanol or ethanol yields the final compound with a melting point of 271–272°C.
Table 1: Conventional Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 40°C (reflux) | |
| Reaction Time | 6–17 hours | |
| Solvent | Acetone or ethanol | |
| Yield | 61–79% | |
| Purification Method | Column chromatography |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes. A study by Bušić et al. demonstrated that irradiating a mixture of 2-methylpyridine and 2-bromo-4-chloroacetophenone in acetone at 440 W for 10 minutes achieves a 92% yield. This method leverages localized superheating to accelerate the quaternization step, minimizing side reactions such as oxidation or dimerization.
Advantages Over Conventional Methods
- Time Reduction : 10 minutes vs. 6–17 hours.
- Yield Improvement : 89–92% vs. 61–79%.
- Energy Efficiency : 40% less energy consumption due to direct molecular heating.
Table 2: Microwave vs. Conventional Synthesis
| Metric | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 10 minutes | 6–17 hours |
| Yield | 89–92% | 61–79% |
| Solvent Volume | 10 mL | 20–30 mL |
| Purity (HPLC) | 98% | 95% |
Solvent and Temperature Optimization
The choice of solvent profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like acetone enhance nucleophilicity, while ethanol promotes ionic interactions.
Acetone as a Preferred Solvent
Temperature-Dependent Side Reactions
Elevating temperatures beyond 60°C induces decomposition of the 4-chlorophenyl moiety, reducing yields by 15–20%. Ice bath conditions (0–5°C) are critical for stabilizing electron-deficient intermediates during bromide incorporation.
Purification and Characterization
Column Chromatography
Purification using silica gel with a hexane:acetone (6:4) eluent removes unreacted starting materials and byproducts. This method achieves >95% purity, as confirmed by thin-layer chromatography (Rf = 0.42–0.50).
Spectroscopic Validation
- FTIR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1341 cm⁻¹ (C-Br) confirm functional groups.
- ¹H NMR : Signals at δ 9.23 ppm (pyridinium H-2/H-6) and δ 8.10 ppm (chlorophenyl protons) validate the structure.
- Elemental Analysis : C 47.00%, H 3.34%, N 7.70% (theoretical: C 47.29%, H 3.40%, N 7.88%).
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridinium Core
Carbamoyl vs. Methyl Substitutents
- However, this substitution reduces lipophilicity, which may affect membrane permeability in biological applications.
- 1-(2-Aminoethyl)-2-methylpyridin-1-ium bromide (): The aminoethyl side chain introduces basicity and hydrogen-bonding capacity, contrasting with the neutral methyl group in the target compound. This structural difference could alter interactions with biological targets or crystallization behavior .
Heterocyclic Core Modifications
- Triazoloazepinium Bromides (): Compounds like 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepinium bromide replace the pyridinium ring with a fused triazoloazepine system. This modification increases molecular complexity and rigidity, possibly enhancing binding specificity in antimicrobial applications .
- Quinolinium Bromides (): Derivatives such as 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(1,3-dioxolan-2-yl)quinolinium bromide feature an extended aromatic system (quinoline), which may enhance π-π stacking interactions in crystal packing or with biological macromolecules .
Substituent Variations on the Oxoethyl Side Chain
Aromatic Ring Modifications
- 4-Fluorophenyl vs. 4-Chlorophenyl Groups : Compound 3 in (1-(2-(4-chlorophenyl)-2-oxoethyl)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-pyridin-1-ium bromide) incorporates a 4-fluorophenyl group. Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance and alter electronic properties, affecting reactivity in nucleophilic additions .
Alkyl vs. Aromatic Side Chains
- Phenoxybutyl Substituents: Compound 5 in (4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-1-(4-phenoxybutyl)pyridin-1-ium iodide) features a flexible alkyl chain with a phenoxy terminus. This structural flexibility may improve solubility in organic solvents but reduce crystallinity compared to the rigid 4-chlorophenyl group in the target compound .
Physicochemical and Spectral Properties
Notes:
- The target compound’s spectral data (e.g., IR, NMR) align with trends observed in analogs, such as carbonyl stretches near 1670 cm⁻¹ and aromatic C-Cl vibrations at ~750 cm⁻¹ .
- Melting points vary widely (94–183°C), reflecting differences in molecular symmetry, hydrogen bonding, and crystal packing influenced by substituents .
Biological Activity
1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide, commonly referred to as compound 82746-43-8, is a synthetic organic compound with notable biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly in the fields of antibacterial and anticancer therapies. The compound's molecular formula is C14H13ClNO·Br, and it has a molecular weight of 326.62 g/mol. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.
- Chemical Name : this compound
- CAS Number : 82746-43-8
- Molecular Formula : C14H13ClNO·Br
- Molecular Weight : 326.62 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antibacterial effects. For instance, derivatives containing the chlorophenyl moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell membranes.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. The presence of the pyridine ring is often associated with various antitumor activities. Research has shown that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific pathways influenced by this compound require further investigation to elucidate its precise mechanism.
Case Studies
Several studies have documented the biological effects of compounds similar to this compound:
- Study on Antibacterial Properties : A study conducted by Aziz-ur-Rehman et al. (2011) demonstrated that chlorophenyl derivatives exhibited strong inhibitory activity against urease and acetylcholinesterase, suggesting potential therapeutic applications in treating infections and neurological disorders .
- Anticancer Mechanisms : Another investigation highlighted the potential of related pyridine derivatives in inducing apoptosis in cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that these compounds could significantly reduce cell proliferation .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
